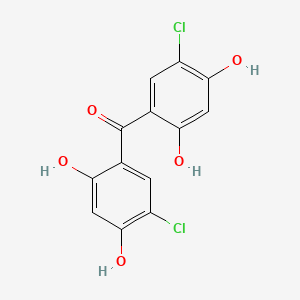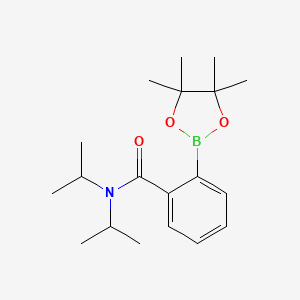
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone, also known as 5-chloro-2,4-dihydroxybenzophenone (5-Cl-DHBP), is a synthetic organic compound with a wide range of applications in scientific research. 5-Cl-DHBP is a derivative of the phenolic compound benzophenone, and its chemical structure is composed of two phenolic moieties connected by a methylene bridge. This compound has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
科学的研究の応用
5-Cl-DHBP has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as phenylacetic acid derivatives and dihydropyridines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anti-fungal agents. In addition, 5-Cl-DHBP has been used in the synthesis of polymers and surfactants, and in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Cl-DHBP is not fully understood. However, it is believed that this compound acts as a pro-oxidant, meaning that it can promote the formation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cells and cause oxidative stress, which can lead to a variety of diseases. It is also believed that 5-Cl-DHBP can interact with proteins and other macromolecules in cells, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-DHBP have been studied in detail. It has been shown to have cytotoxic effects, meaning that it can damage cells and lead to cell death. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 5-Cl-DHBP has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial effects. It has also been shown to have antioxidant effects, meaning that it can protect cells from oxidative stress.
実験室実験の利点と制限
The use of 5-Cl-DHBP in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for environmental contamination. However, there are some limitations to using 5-Cl-DHBP in laboratory experiments. This compound can be toxic to certain types of cells, and it can interact with proteins and other macromolecules, leading to changes in their structure and function.
将来の方向性
There are several potential future directions for research on 5-Cl-DHBP. One potential direction is to further study the biochemical and physiological effects of this compound. Additional research could also focus on the development of new synthetic methods for the preparation of this compound. Additionally, research could focus on the development of new applications for 5-Cl-DHBP, such as the synthesis of new pharmaceuticals or the development of new polymers and surfactants. Finally, research could focus on the development of new methods for the detection and quantification of 5-Cl-DHBP in cells and biological samples.
合成法
The synthesis of 5-Cl-DHBP involves the preparation of a benzophenone derivative, followed by the introduction of a chloro group at the 5-position. The first step of the synthesis is the preparation of the benzophenone derivative, which is achieved by reacting phenol with an aldehyde in the presence of a base. The aldehyde can be any aldehyde containing two or more carbon atoms, such as acetaldehyde, propionaldehyde, or butyraldehyde. The base used in this reaction is typically sodium hydroxide. The resulting intermediate is then reacted with chlorine in the presence of a catalyst, such as copper or iron, to produce 5-Cl-DHBP.
特性
IUPAC Name |
bis(5-chloro-2,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYXHKVDFWZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)
![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)





